molecular formula C19H23N3OS B1665894 N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine CAS No. 645399-82-2

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

Cat. No. B1665894
M. Wt: 341.5 g/mol
InChI Key: ZDKZIFSAJUTJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ13483342 is an antagonist of the melanin concentrating hormone receptor 1 (MCH1) as a potential diabetes therapeutic.

Scientific Research Applications

Chemical Synthesis and Modification

  • Formation and Transformation of Esters : The compound was involved in studies on the formation and transformation of esters, particularly in reactions with o-methoxycarbonylphenyl isothiocyanate (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

  • Development of Bis(thioimidates) : Research on dimethyl N,N'-ethylenebis(thiobenzimidate) and related compounds, including variants of N,N'-di[morpholino(phenyl)methylene]-propane-1,3-diamine, highlighted their structural and reactive properties (Ewin & Hill, 1979).

Polymerization and Materials Science

  • Cadmium(II) Complexes in Polymerization : The compound has been used in synthesizing cadmium(II) complexes, which play a role in the polymerization of lactides and methacrylate, affecting activities and stereoselectivities in polymer formation (Lee, Lee, Nayab, & Yoon, 2019).

  • Poly(maleimide-ether) Development : Research into poly(maleimide-ethers) containing pendent thiophene rings utilized compounds like 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane, related to the chemical (Edge, Charlton, Varma, Underhill, Hansen, Becher, Kathirgamanathan, Khosravi, 1992).

Biological and Medicinal Applications

  • Antimicrobial Activities : Quinoline derivatives carrying the 1,2,3-triazole moiety, closely related to the compound, have been synthesized and evaluated for their antimicrobial properties (Thomas, Adhikari, & Shetty, 2010).

  • Bioactivity in Metal Complexes : The compound's analogs have been studied for their bioactive properties when complexed with metals. For instance, Zn(II) complexes supported by thiophenyl-derived ligands showed potential in urease inhibition and anti-leishmanial activities (Nayab, Khan, Cho, & Lee, 2022).

Photophysical Properties

  • Photoluminescence in Europium Complexes : The compound was part of studies exploring photoluminescent europium(III) complexes with β-diketones and nitrogen heterocyclic ligands, which revealed interesting luminescence behaviors (Wang, Pi, Zheng, Fan, Hu, Wei, 2013).

  • Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives, related to the chemical , were synthesized and used as photostabilizers in poly(vinyl chloride), demonstrating the potential in material stabilization (Balakit, Ahmed, El‐Hiti, Smith, Yousif, 2015).

properties

CAS RN

645399-82-2

Product Name

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22)

InChI Key

ZDKZIFSAJUTJSK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ13483342 ;  AZ 13483342;  AZ-13483342.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 2
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 3
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 4
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 5
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
Reactant of Route 6
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

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